molecular formula C6H8N2S B2561117 2,6-Dimethylpyrimidine-4-thiol CAS No. 57235-36-6

2,6-Dimethylpyrimidine-4-thiol

Cat. No. B2561117
CAS RN: 57235-36-6
M. Wt: 140.2
InChI Key: GYKVPGKWYHTMTM-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrimidine-4-thiol is a sulfur-containing heterocyclic organic compound that is derived from pyrimidine. It has a CAS Number of 57235-36-6 and a molecular weight of 140.21 .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . A series of novel S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol hydrochloride, including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule, were synthesized .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethylpyrimidine-4-thiol is C6H8N2S . The InChI code is 1S/C6H8N2S/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3, (H,7,8,9) and the InChI key is GYKVPGKWYHTMTM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethylpyrimidine-4-thiol include a molecular weight of 140.21 .

Scientific Research Applications

Antimicrobial Agents

2,6-Dimethylpyrimidine-4-thiol derivatives have been synthesized and studied for their potential as antimicrobial agents. The metal (II) complexes of these derivatives exhibit remarkable antimicrobial properties, which are attributed to their ability to bind and cleave DNA. This binding often occurs via a groove binding mode, which can disrupt the function of microbial DNA and lead to the death of the pathogen .

DNA Binding and Cleavage

The same metal (II) complexes that serve as antimicrobial agents also have applications in DNA binding and cleavage studies. These complexes can bind to calf thymus DNA, and their DNA cleavage activities have been investigated using gel-electrophoresis methods. Such studies are crucial for understanding the interactions between small molecules and DNA, which has implications for the development of new drugs and therapeutic agents .

Molecular Docking Studies

Molecular docking studies using 2,6-Dimethylpyrimidine-4-thiol derivatives have revealed that these compounds have good binding affinity towards DNA and BSA (bovine serum albumin) proteins. This suggests potential applications in the design of molecules that can specifically target proteins or nucleic acids for therapeutic purposes .

Plant Growth Stimulation

Preliminary biological screening has shown that compounds derived from 2,6-Dimethylpyrimidine-4-thiol have plant growth-stimulating activity. This is a novel property for these heterosystems and indicates the potential for developing new plant growth stimulators. Such compounds could be used to enhance crop yields and improve food security .

Electrochemical Studies

2,6-Dimethylpyrimidine-4-thiol derivatives have been used in electrochemical studies, particularly in the initiation of nucleophilic substitution reactions. These studies are important for understanding the electrochemical properties of these compounds and their potential applications in various chemical synthesis processes .

Transition Metal Complexes

The synthesis of transition metal complexes with 2,6-Dimethylpyrimidine-4-thiol derivatives has been a subject of intense focus due to their diverse structure and reactivity. These complexes are studied for their biological activities and their ability to cleave nucleic acids, which is valuable for the development of non-radioactive probes and DNA cleaving agents .

Structural and Electrochemical Modeling

The structural richness and electrochemical properties of 2,6-Dimethylpyrimidine-4-thiol derivatives make them suitable models for important biological systems. Research in this area can lead to a better understanding of the molecular mechanisms underlying various biological processes and the development of biomimetic compounds .

Synthesis of Heterocyclic Compounds

2,6-Dimethylpyrimidine-4-thiol is used as a starting material for the synthesis of a variety of heterocyclic compounds. These compounds, including bi- and tricyclic heterosystems, are of interest due to their potential biological activities and applications in medicinal chemistry .

Safety and Hazards

The safety data sheet for a similar compound, 2-Pyrimidinamine, 4,6-dimethyl-, suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dimethyl-1H-pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKVPGKWYHTMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N=C(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpyrimidine-4-thiol

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